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Compound Dossier & Chemical Identity

Objective: Verify the identity of your material before experimental use. Confusion between PKR
inhibitors (specifically C16 vs. C51) is a common source of experimental error.

PKR-IN-C51 is an ATP-competitive inhibitor of the double-stranded RNA-dependent protein
kinase (PKR).[1] Unlike its more potent analog C16 (Imidazolo-oxindole), C51 is often used in
structure-activity relationship (SAR) studies or as a comparator compound with an IC50 of
approximately 9 uM [1].
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Feature Technical Specification

Product Name PKR-IN-C51

Alternative Names Compound 51; PKR Inhibitor C51

CAS Number 1314594-23-4

Chemical Class Oxindole-based Kinase Inhibitor
Molecular Weight ~300-350 g/mol (Varies by salt form)
Solubility DMSO (>10 mg/mL); Insoluble in water
Appearance Light yellow to off-white solid

Primary Target PKR (EIF2AK2)

Stability Profile & Degradation Pathways

Expert Insight: The oxindole core of PKR-IN-C51 is chemically reactive under specific stress
conditions. Understanding these pathways is crucial for interpreting "ghost peaks" in your
HPLC data.

Primary Degradation Mechanisms

e Photo-Isomerization (Light Sensitivity):

o Mechanism: The double bond connecting the oxindole and the imidazole/aryl group is
susceptible to E/Z isomerization upon exposure to UV or ambient light.

o Impact: This results in a "split peak" or a close-eluting impurity in HPLC, often with a
similar mass spectrum but different biological potency.

o Oxidative Degradation:

o Mechanism: The oxindole nitrogen and the methine bridge are prone to oxidation,
particularly in solution (DMSO) when stored improperly at room temperature.

o Impact: Formation of hydroxylated byproducts or ring-opening structures, leading to loss of
kinase inhibitory activity.
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e Hydrolysis (Moisture Sensitivity):

o Mechanism: While the core is relatively stable, the lactam ring can hydrolyze under
extreme pH conditions or prolonged exposure to aqueous buffers.

o Impact: Irreversible degradation.

Visualization: Stability & Handling Logic

The following diagram illustrates the decision logic for handling and troubleshooting PKR-IN-
Cb51 stability.
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Caption: Logic flow connecting storage states to specific environmental stressors and their

resulting degradation products.
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Purity Analysis Protocol (HPLC-UV/MS)

Expert Insight: Standard purity checks often fail because generic gradients do not resolve the
E/Z isomers. Use this optimized protocol to validate your batch.

Standard Operating Procedure (SOP)

System: RP-HPLC with PDA (Photodiode Array) or UV-Vis. Column: C18 Reverse Phase (e.g.,
Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Parameter Setting

Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)
Flow Rate 1.0 mL/min

Detection UV at 254 nm (primary) and 280 nm
Temperature 30°C

Injection Vol 5-10 uL

Gradient Profile:

0-2 min: 5% B (Equilibration)

2-15 min: 5% - 95% B (Linear Gradient)

15-18 min: 95% B (Wash)

18-20 min: 95% — 5% B (Re-equilibration)

Acceptance Criteria

o Purity: > 98.0% by peak area integration at 254 nm.

e Impurity Limit: No single impurity > 1.0%.
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e Retention Time: Main peak typically elutes between 8-12 minutes (depending on exact
column dimensions).

Troubleshooting Guide

Scenario-Based Solutions for Common Issues

Issue 1: "Ghost Peaks" appearing in fresh DMSO stock

Symptom: You dissolved the powder yesterday, but today's HPLC shows a small shoulder peak
or a new peak at RRT (Relative Retention Time) 0.95 or 1.05. Root Cause:lsomerization. The
oxindole double bond has isomerized due to light exposure. Corrective Action:

e Check if the sample was left on the benchtop in a clear vial.

e Solvent Exchange: Ensure DMSO is anhydrous. Water promotes proton exchange that
facilitates isomerization.

o Resolution: These isomers often have similar biological activity, but for strict QC, the batch
may need re-purification or fresh preparation.

Issue 2: Precipitation in Cell Culture Media

Symptom: Upon adding PKR-IN-C51 stock (10 mM) to media, the solution turns cloudy or
crystals form. Root Cause:Solubility Crash. PKR-IN-C51 is highly hydrophobic. Rapid dilution
into aqueous media causes precipitation. Corrective Action:

o Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an
intermediate dilution (e.g., 10x working concentration) in media/buffer, vortex immediately,
then dilute to 1x.

e Sonicate: Mild sonication of the working solution can help disperse micro-aggregates.

o Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the compound
concentration doesn't exceed its thermodynamic solubility limit (~10-20 uM in aqueous
buffer).

Issue 3: Loss of Potency in Assay
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Symptom: IC50 has shifted from 9 pM to >50 uM. Root Cause:Freeze-Thaw Cycles. Repeated
freezing and thawing of DMSO stocks introduces atmospheric water, leading to hydrolysis or
oxidation. Corrective Action:

o The "Single-Shot" Rule: Aliquot stocks immediately upon first dissolution. Never refreeze a
thawed aliquot. Use small volumes (e.g., 20 uL) for single experiments.

Frequently Asked Questions (FAQS)

Q: Can | use PKR-IN-C51 interchangeably with C16? A:No. While structurally related, C16
(CAS 608512-97-6) is significantly more potent (IC50 ~200 nM) than C51 (IC50 ~9 uM) [1][2].
Using C51 at C16 concentrations will likely result in no observable effect.

Q: How should | dispose of PKR-IN-C51 waste? A: Treat as hazardous chemical waste. As a
kinase inhibitor, it has potential biological activity and should not be flushed down the drain.
Incineration is the standard disposal method.

Q: Why does my Mass Spec (LC-MS) show the correct mass but low UV purity? A: Mass
spectrometry (MS) is sensitive but not quantitative without a standard curve. If your compound
has degraded into an isomer with the same mass (isobaric), MS will not distinguish them. UV
detection (PDA) is required to see the separation of isomers or impurities that might not ionize
well in MS.

References

e Jammi, N. V., et al. (2003). Small molecule inhibitors of the RNA-dependent protein kinase.
[2][3] Biochemical and Biophysical Research Communications, 308(1), 50-57. (Contextual
reference for Oxindole PKR inhibitors).

e Ingrand, S., et al. (2007). The oxindole/imidazole derivative C16 reduces in vivo brain PKR
activation.[2] FEBS Letters, 581(23), 4473-4478.[2] (Contextual reference for C16/C51 class
stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610124/docs#technical-support-center-pkr-in-c51-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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